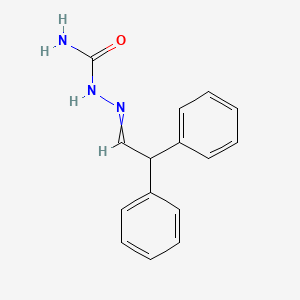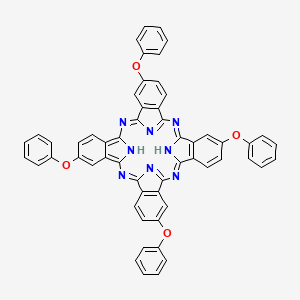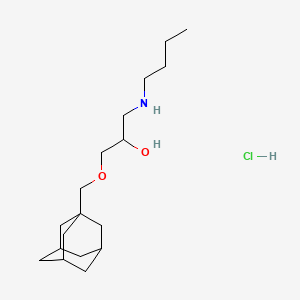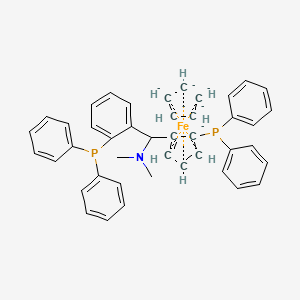
6-Bromo-2-propylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-propylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-propylquinolin-4-amine typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Industrial production methods may employ green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
6-Bromo-2-propylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The bromine atom can be replaced by hydrogen or other substituents through reduction reactions.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-propylquinolin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-propylquinolin-4-amine involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately cell death. Additionally, quinoline derivatives can interact with other molecular pathways, contributing to their diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-propylquinolin-4-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also inhibits hemozoin polymerization.
Bedaquiline: An antimycobacterial drug that targets ATP synthase.
Fluoroquinolones: A class of antibiotics that target DNA gyrase and topoisomerase IV. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1189107-19-4 |
|---|---|
Molekularformel |
C12H13BrN2 |
Molekulargewicht |
265.15 g/mol |
IUPAC-Name |
6-bromo-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI-Schlüssel |
FYBRWJWEWFYDSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


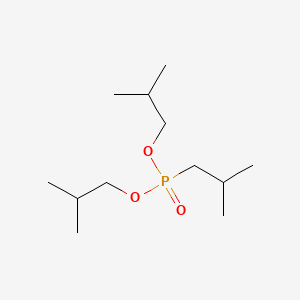
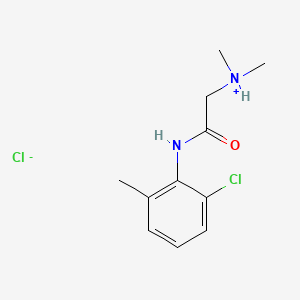
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)

![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
